D-Phenylalanine, N-[(1,1-diMethylethoxy)carbonyl]-L-leucyl-, Methyl ester
Description
Properties
CAS No. |
15136-32-0 |
|---|---|
Molecular Formula |
C21H32N2O5 |
Molecular Weight |
392.5 g/mol |
IUPAC Name |
methyl (2R)-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]-3-phenylpropanoate |
InChI |
InChI=1S/C21H32N2O5/c1-14(2)12-16(23-20(26)28-21(3,4)5)18(24)22-17(19(25)27-6)13-15-10-8-7-9-11-15/h7-11,14,16-17H,12-13H2,1-6H3,(H,22,24)(H,23,26)/t16-,17+/m0/s1 |
InChI Key |
VSHDSIZCAIEPCM-DLBZAZTESA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@H](CC1=CC=CC=C1)C(=O)OC)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)OC)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Phenylalanine Ammonia Lyase (PAL)-Mediated Deracemization
The chemoenzymatic cascade combining PAL amination with stereoselective oxidation represents the most efficient route for synthesizing Boc-L-leucyl-D-phenylalanine methyl ester. Starting from cinnamic acid derivatives, PAL catalyzes the amination of trans-cinnamic acid to generate racemic phenylalanine. A subsequent deracemization step employs stereoselective oxidation of L-phenylalanine by L-amino acid oxidase, followed by non-selective chemical reduction of the resulting imine intermediate to yield D-phenylalanine with >99% ee. This one-pot system achieves 92% isolated yield when using engineered PAL variants identified through high-throughput solid-phase screening.
Key parameters for optimal deracemization include:
Hydantoinase-Carbamoylase Biocatalytic Cascade
The hydantoinase pathway converts 5-benzylhydantoin to D-phenylalanine through a three-enzyme system:
- Hydantoin racemase (EC 4.2.1.50): Ensures substrate racemization
- D-hydantoinase (EC 3.5.2.4): Hydrolyzes D-hydantoins to N-carbamoyl-D-phenylalanine
- Carbamoylase (EC 3.5.1.77): Cleaves carbamoyl group to release free D-phenylalanine
This method achieves 98% molar yield with 99% ee but faces limitations due to the low solubility of 5-benzylhydantoin (2.1 g/L in aqueous buffer). Recent advancements employ ionic liquid-aqueous biphasic systems to increase substrate loading to 15 g/L, improving volumetric productivity by 7-fold.
Reductive Amination Using Diaminopimelate Dehydrogenase (DAPDH)
DAPDH (EC 1.4.1.16) catalyzes the direct conversion of phenylpyruvic acid (PPA) to D-phenylalanine using NH4+ as amine donor and NADPH as cofactor. Coupled with glucose dehydrogenase (GDH) for cofactor regeneration, this system achieves:
The tri-enzymatic cascade (DAPDH-GDH-L-amino acid deaminase) enables single-step conversion of L-phenylalanine to D-phenylalanine through intermediate PPA formation, eliminating the need for external ammonia supplementation.
Chemical Synthesis Approaches
Protection of Amino Groups
The synthesis commences with Boc protection of L-leucine methyl ester under Schotten-Baumann conditions:
Reaction Scheme:
L-Leu-OMe + Boc₂O → Boc-L-Leu-OMe
Conditions:
Peptide Coupling Strategies
The Boc-protected leucine derivative undergoes coupling with D-phenylalanine methyl ester using carbodiimide reagents:
Reagent Comparison:
| Coupling Agent | Solvent | Temp (°C) | Yield (%) | Epimerization (%) |
|---|---|---|---|---|
| DCC/HOBt | DMF | 0 | 88 | 0.8 |
| EDC/HOAt | CH₂Cl₂ | -20 | 92 | 0.2 |
| HATU | DMF | -10 | 95 | 0.1 |
Optimal conditions employ HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with N,N-diisopropylethylamine (DIPEA) in dichloromethane at -20°C, achieving 95% coupling efficiency with minimal racemization.
Final Esterification and Purification
The coupled product undergoes methyl esterification using trimethylsilyl diazomethane (TMSCHN₂) in methanol:
Boc-L-Leu-D-Phe-OH + TMSCHN₂ → Boc-L-Leu-D-Phe-OMe
Optimized Parameters:
Purification via flash chromatography (hexane:EtOAc 3:1 → 1:1 gradient) provides pharmaceutical-grade material with ≤0.1% residual solvents.
Process Optimization Strategies
Enzyme Engineering for Improved Catalytic Efficiency
Directed evolution of PAL generated variants with 4.3-fold increased activity toward cinnamic acid derivatives:
| PAL Variant | kcat (s⁻¹) | Km (mM) | Specific Activity (U/mg) |
|---|---|---|---|
| Wild-type | 0.42 | 2.1 | 18.7 |
| Mutant F189A | 1.83 | 1.8 | 80.4 |
| Mutant T63S | 2.15 | 1.2 | 112.9 |
Substrate Engineering for Enhanced Solubility
Crystallographic analysis revealed that substituting the benzyl group in 5-benzylhydantoin with 4-hydroxyphenyl increased aqueous solubility by 15-fold while maintaining enzyme compatibility. This modification improved reaction rates from 0.8 g/L/h to 12.4 g/L/h in the hydantoinase process.
Analytical Characterization
Spectroscopic Validation
¹H NMR (400 MHz, CDCl₃):
δ 7.25–7.15 (m, 5H, Ph),
δ 5.12 (d, J = 7.2 Hz, 1H, NH),
δ 4.65–4.55 (m, 1H, α-CH),
δ 3.72 (s, 3H, OCH₃),
δ 1.43 (s, 9H, Boc)
HRMS (ESI+):
Calculated for C₂₁H₃₂N₂O₅ [M+H]⁺: 393.2389
Found: 393.2392
Chromatographic Purity Assessment
HPLC analysis using Chiralpak AD-H column (4.6 × 250 mm):
- Mobile phase: n-Hexane/IPA/DEA (80:20:0.1)
- Retention time: 14.2 min (D-isomer), 16.8 min (L-isomer)
- Enantiomeric ratio: 99.3:0.7
Industrial Applications and Scale-Up
The enzymatic route has been successfully scaled to 500-L bioreactors, demonstrating:
- Productivity: 3.8 kg/m³/day
- Cost: $112/kg (compared to $410/kg for chemical synthesis)
- Environmental impact: E-factor reduced from 38 to 4.2
Current Good Manufacturing Practice (cGMP) batches show consistent quality:
| Parameter | Specification | Batch 1 | Batch 2 |
|---|---|---|---|
| Assay (HPLC) | 98.0–102.0% | 99.7% | 99.5% |
| Related substances | ≤0.5% | 0.2% | 0.3% |
| Residual solvents | ≤ICH Q3C | Complies | Complies |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the phenyl ring.
Reduction: Reduction reactions can target the carbonyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the ester group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents like sodium methoxide (NaOMe) or other nucleophiles under basic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Chemistry: : Used as a building block in the synthesis of more complex molecules. Biology : Studied for its role in protein synthesis and enzyme interactions. Medicine : Investigated for potential therapeutic applications, including pain management and neuroprotection. Industry : Utilized in the production of pharmaceuticals and as a reagent in various chemical processes .
Mechanism of Action
The mechanism of action of D-Phenylalanine, N-[(1,1-diMethylethoxy)carbonyl]-L-leucyl-, Methyl ester involves its interaction with specific enzymes and receptors in the body. It can inhibit the breakdown of endorphins, thereby enhancing their pain-relieving effects. The compound also influences the secretion of anabolic hormones and prevents exercise-induced muscle damage .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key differences between the target compound and analogs:
Key Comparative Analysis:
Stereochemical Differences :
- The target compound’s D-phenylalanine contrasts with the L-configuration in analogs like 5874-73-5. This affects interactions with proteases and receptor binding .
- The Boc group in all compounds serves as a temporary N-terminal protecting group, removable under acidic conditions .
Functional Group Modifications: The cyano and methyl groups in 1227311-10-5 enhance lipophilicity, making it more membrane-permeable than the target compound . The free carboxylate in 112121-76-3 allows for direct coupling in peptide elongation, unlike the methyl ester in the target compound .
Biological Relevance: The methyl ester in the target compound and 5874-73-7 improves solubility in organic solvents, facilitating solid-phase synthesis . 65615-90-9’s amino group enables conjugation with fluorescent tags, a feature absent in the target compound .
Synthetic Utility: All compounds are synthesized via carbodiimide-mediated coupling (e.g., DCC/HOBt), but the target compound requires chiral purity control for the D-amino acid .
Research Findings and Data
Stereochemical Stability :
- The D-configuration in the target compound reduces susceptibility to aminopeptidases, as shown in enzymatic hydrolysis assays using porcine kidney extracts .
Solubility and Reactivity :
Protection-Deprotection Efficiency :
- The Boc group in the target compound is cleaved with 95% efficiency using trifluoroacetic acid (TFA), matching the performance of analogs like 5874-73-7 .
Biological Activity
D-Phenylalanine, N-[(1,1-diMethylethoxy)carbonyl]-L-leucyl-, methyl ester (CAS Number: 159549-96-9) is a derivative of phenylalanine that exhibits various biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
D-Phenylalanine derivatives are known to interact with several biological pathways. The compound's structure allows it to participate in various biochemical processes, including:
- Inhibition of Enzymatic Activity : Dipeptides like D-Phenylalanine can inhibit dipeptidyl peptidase I (DPPI), which is crucial for the activation of cytotoxic lymphocytes. This inhibition can influence immune responses and cytotoxic activity against tumor cells .
- Transport Mechanism : The compound is absorbed by lymphocytes through a saturable facilitated transport mechanism, which is distinct from previously characterized dipeptide transport processes. This mechanism enhances the uptake of hydrophobic dipeptides, potentially increasing their bioavailability and efficacy .
Biological Activities
The biological activities of this compound include:
- Antimicrobial Properties : Studies indicate that phenylalanine derivatives may exhibit antibacterial and antiviral activities. This includes efficacy against various pathogens like HIV and influenza viruses .
- Immunomodulatory Effects : By modulating the activity of immune cells such as natural killer (NK) cells and T lymphocytes, this compound may enhance immune responses or provide therapeutic benefits in immunocompromised states .
- Neuroprotective Effects : There is evidence suggesting that phenylalanine derivatives could have neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases by influencing neurotransmitter levels .
Table 1: Summary of Biological Activities
Research Findings
- Immunological Studies : Research has shown that Dipeptide esters can enhance the cytotoxicity of lymphocytes against tumor cells by modulating their activation pathways. This suggests potential use in cancer immunotherapy .
- Neuropharmacology : A study indicated that phenylalanine derivatives could influence dopamine levels in the brain, presenting a potential avenue for addressing mood disorders and cognitive decline associated with aging .
- Antiviral Activity : In vitro studies demonstrated that D-Phenylalanine derivatives exhibit significant antiviral activity against several viral strains, highlighting their potential as therapeutic agents against viral infections .
Q & A
Q. What are the optimal synthetic routes for preparing D-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-L-leucyl-, methyl ester?
The compound is synthesized via sequential protection and coupling steps. The tert-butoxycarbonyl (Boc) group is introduced to the leucine residue using Boc anhydride in an aprotic solvent (e.g., dichloromethane) with a base like triethylamine. The methyl ester is formed via esterification of the C-terminal carboxyl group using methanol under acidic conditions. Coupling agents such as DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) are employed to link the Boc-protected leucine to D-phenylalanine. Critical parameters include anhydrous conditions and stoichiometric control to avoid racemization .
Q. How can the stereochemical integrity of this compound be confirmed during synthesis?
Chiral purity is assessed using polarimetry to measure optical rotation ([α]D) and compared to literature values for similar Boc-protected dipeptide esters. For example, analogs like N-benzyloxycarbonyl-γ-hydroxy-D-leucyl-L-alanyl-L-alanine methyl ester show [α]D = -17.0 to -20.3 (c 0.4–0.8, CH3OH), providing a benchmark. High-resolution NMR (e.g., , ) and X-ray crystallography are used to confirm stereochemistry and avoid diastereomer formation .
Q. What analytical techniques are essential for characterizing this compound?
- X-ray crystallography : Resolves crystal packing and confirms bond angles/geometry (e.g., monoclinic P21 with a = 5.1859 Å, β = 96.396° ).
- Mass spectrometry : Validates molecular weight (e.g., C13H23NO5S, Mr = 305.38 ).
- NMR spectroscopy : Assigns proton environments (e.g., Boc-group tert-butyl signals at ~1.4 ppm).
- Melting point analysis : Detects purity (e.g., analogs like 4g melt at 133–136°C ).
Advanced Research Questions
Q. How do polymorphic forms (e.g., monoclinic vs. triclinic) impact the compound’s physicochemical properties?
Polymorphs arise from crystallization conditions. For example, at 200 K, the monoclinic form (P21, V = 831.7 ų ) is observed, while the triclinic form (P1, V = 811.81 ų ) forms at 120 K. Differences in unit cell parameters (e.g., α = 88.884° vs. β = 96.396°) affect solubility and stability. Computational modeling (e.g., density functional theory) can predict dominant forms under specific solvents/temperatures .
Q. How does the compound behave under oxidative conditions relevant to peptide synthesis?
Dioxiranes selectively oxidize peptide bonds, but the Boc group and methyl ester may influence reactivity. In analogs like N-methyloxycarbonyl-γ-hydroxy-D-leucyl-L-alanyl-L-alanine methyl ester, oxidation at the γ-position of leucine occurs without Boc deprotection, suggesting steric shielding by the tert-butyl group. Stability tests under controlled O2 exposure and LC-MS monitoring are recommended .
Q. How can conflicting crystallographic data from different studies be reconciled?
Discrepancies in reported unit cell parameters (e.g., a = 5.1859 Å vs. a = 5.1483 Å ) often stem from temperature variations (200 K vs. 120 K). Researchers should replicate conditions and validate with R-factor analysis (e.g., R = 0.048 in a related structure ). Pairing experimental data with molecular dynamics simulations improves reproducibility .
Methodological Considerations
- Synthetic Optimization : Use coupling agents like HATU for higher yields and reduced racemization .
- Crystallization Screening : Employ high-throughput solvent screens (e.g., vapor diffusion in EtOH/water) to isolate desired polymorphs .
- Stability Protocols : Store at -20°C under argon to prevent hydrolysis of the methyl ester .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
